molecular formula C18H23N5O B2574176 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methylnicotinamide CAS No. 2034201-13-1

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methylnicotinamide

Cat. No. B2574176
CAS RN: 2034201-13-1
M. Wt: 325.416
InChI Key: INENKOMZVLALHN-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methylnicotinamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and anxiety.

Scientific Research Applications

PAK4 Inhibitors

This compound has been found to be a potent inhibitor of p21-activated kinase 4 (PAK4) which plays a critical role in cellular functions such as promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . It has shown significant inhibitory activity against PAK4 and has displayed potent antiproliferative activity against the A549 cell line .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. It has shown to inhibit cell cycle distribution, migration, and invasion of the A549 cell line . This suggests that it could be further developed as a PAK4 inhibitor for anticancer activity .

Antiviral Activity

Indole derivatives, which are structurally similar to this compound, have been reported to possess antiviral activity . While specific antiviral activity for this compound is not mentioned, it’s possible that it may also exhibit similar properties.

Anti-inflammatory Activity

Again, indole derivatives have been reported to possess anti-inflammatory activity . Given the structural similarity, this compound may also have potential as an anti-inflammatory agent.

Antimalarial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound could potentially be used in the treatment of malaria.

Treatment of Idiopathic Pulmonary Fibrosis

The compound has been identified as a potential inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic fatal lung disease .

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-2-3-14(11-19-12)18(24)20-15-6-8-23(9-7-15)17-10-16(21-22-17)13-4-5-13/h2-3,10-11,13,15H,4-9H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENKOMZVLALHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-methylnicotinamide

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